molecular formula C11H14ClN B2597425 6,7-dihydro-5H-benzo[7]annulen-2-amine hydrochloride CAS No. 1955514-98-3

6,7-dihydro-5H-benzo[7]annulen-2-amine hydrochloride

Cat. No.: B2597425
CAS No.: 1955514-98-3
M. Wt: 195.69
InChI Key: UHIXWXROBKMSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-benzo7annulen-2-amine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistryThe compound’s structure includes a benzoannulene core, which is a bicyclic system, making it a unique and interesting molecule for various scientific studies .

Scientific Research Applications

6,7-Dihydro-5H-benzo7annulen-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a tool for studying estrogen receptor function and regulation.

    Medicine: Its primary application is in cancer research, where it acts as a selective estrogen receptor degrader (SERD) to treat estrogen receptor-positive breast cancer.

    Industry: It may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Target of Action

The primary target of the compound 6,7-dihydro-5H-benzo7annulen-2-amine hydrochloride is the Estrogen Receptors (ERs) . ERs are part of the steroid/nuclear receptor superfamily involved in the regulation of eukaryotic gene expression, cellular proliferation, and differentiation in target tissues . They exist in two forms: the estrogen receptor alpha (ERα) and the estrogen receptor beta (ERβ), respectively encoded by the ESR1 and ESR2 genes .

Mode of Action

6,7-dihydro-5H-benzo7annulen-2-amine hydrochloride interacts with its targets, the ERs, as a Selective Estrogen Receptor Degrader (SERD) . SERDs are a class of drugs that bind to ERs and induce a conformational change, leading to the degradation of the receptor . This effectively shuts down the ERα signaling by removing ERα from the tumor cells .

Biochemical Pathways

The compound 6,7-dihydro-5H-benzo7annulen-2-amine hydrochloride affects the estrogen signaling pathway . This pathway is crucial in various biological processes, including the regulation of the cell cycle and apoptosis . By degrading ERs, the compound disrupts the normal functioning of this pathway, leading to a reduction in cellular proliferation and an increase in programmed cell death .

Pharmacokinetics

The ADME properties of 6,7-dihydro-5H-benzo7

Result of Action

The molecular and cellular effects of 6,7-dihydro-5H-benzo7annulen-2-amine hydrochloride’s action primarily involve the degradation of ERs . This leads to a disruption in the estrogen signaling pathway, resulting in decreased cellular proliferation and increased apoptosis . These effects are particularly beneficial in the treatment of diseases like cancer, where uncontrolled cell growth is a major concern .

Action Environment

The action, efficacy, and stability of 6,7-dihydro-5H-benzo7annulen-2-amine hydrochloride can be influenced by various environmental factors These may include the presence of other drugs, the patient’s hormonal status, and the specific cellular environment within the body7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-benzo7annulen-2-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the benzoannulene core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-benzo7annulen-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the benzoannulene core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-benzo7annulen-2-amine hydrochloride is unique due to its specific structure and mechanism of action as a selective estrogen receptor degrader. This makes it particularly effective in overcoming resistance to traditional endocrine therapies in breast cancer treatment .

Properties

IUPAC Name

8,9-dihydro-7H-benzo[7]annulen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c12-11-7-6-9-4-2-1-3-5-10(9)8-11;/h3,5-8H,1-2,4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIXWXROBKMSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC2=C(C1)C=CC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.